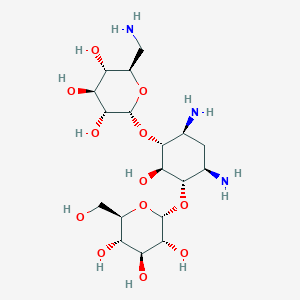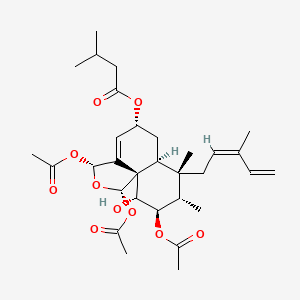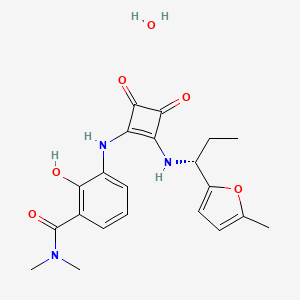
Kanamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin D is a kanamycin that is kanamycin A in which the 3''-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).
Wissenschaftliche Forschungsanwendungen
1. Detection and Analysis Techniques
Kanamycin, an aminoglycoside antibiotic, is widely used in treating animal diseases caused by Gram-negative and Gram-positive infections. Its presence in the human food chain can have serious side effects, necessitating the development of sensitive and selective methods for detecting kanamycin residue in food. High Performance Liquid Chromatography (HPLC) is a common tool used for this purpose, with various detectors like Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry being employed. Different pre-treatment methods of food samples, such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also summarized in the research (Zhang et al., 2019).
2. Biosynthesis and Resistance Mechanisms
Kanamycin's biosynthesis pathway was unclear until recent studies revealed parallel pathways in its production, with an early branch point leading to the formation of two parallel pathways, governed by the substrate promiscuity of a glycosyltransferase. This discovery allows for the manipulation of antibiotic production and paves the way for the synthesis of new antibiotics and more robust aminoglycosides (Park et al., 2011). Additionally, the role of eis mutations in kanamycin-resistant Mycobacterium tuberculosis isolates has been studied, highlighting the importance of complex analysis of rrs and eis mutations for diagnosing kanamycin resistance in TB patients (Gikalo et al., 2012).
3. Novel Sensing Methods
Advancements in sensing technology have led to the development of innovative methods for detecting kanamycin. A label-free fluorescent aptasensor based on dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was designed for rapid and sensitive detection of kanamycin. This method demonstrates potential for practical applications, including in serum samples (Dehghani et al., 2018). Another approach involves colorimetric detection using unmodified silver nanoparticles as a sensing probe, offering a method for selective quantification of kanamycin in milk samples (Xu et al., 2015).
Eigenschaften
Molekularformel |
C18H35N3O12 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
NZCOZAMBHLSNDW-HNDNCJINSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)